4-(Chlorocarbonyl)phenyl pentanoate
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Overview
Description
4-(Chlorocarbonyl)phenyl pentanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is specifically known for its unique structure, which includes a chlorocarbonyl group attached to a phenyl ring, further connected to a pentanoate ester chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl pentanoate typically involves the esterification of 4-(Chlorocarbonyl)phenol with pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Chlorocarbonyl)phenyl pentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be broken down into the corresponding carboxylic acid and alcohol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Major Products
Hydrolysis: Pentanoic acid and 4-(Chlorocarbonyl)phenol.
Reduction: 4-(Hydroxymethyl)phenyl pentanoate.
Substitution: Various substituted phenyl pentanoates depending on the nucleophile used.
Scientific Research Applications
4-(Chlorocarbonyl)phenyl pentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)phenyl pentanoate primarily involves its ester bond, which can be hydrolyzed under physiological conditions. This hydrolysis releases the active components, which can then interact with various molecular targets. The chlorocarbonyl group can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chlorocarbonyl)phenyl acetate
- 4-(Chlorocarbonyl)phenyl butanoate
- 4-(Chlorocarbonyl)phenyl hexanoate
Uniqueness
4-(Chlorocarbonyl)phenyl pentanoate is unique due to its specific ester chain length, which influences its physical and chemical properties. The pentanoate chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications compared to its shorter or longer chain analogs .
Properties
CAS No. |
61096-98-8 |
---|---|
Molecular Formula |
C12H13ClO3 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) pentanoate |
InChI |
InChI=1S/C12H13ClO3/c1-2-3-4-11(14)16-10-7-5-9(6-8-10)12(13)15/h5-8H,2-4H2,1H3 |
InChI Key |
LILDUUHVLLMBJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
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